4,5-Dihydrogeldanamycin

Natural Product Chemistry Drug Formulation Physicochemical Properties

Researchers studying geldanamycin biosynthesis often face supply bottlenecks for the C4-C5 saturated precursor required for Gel16 P450 monooxygenase assays and SAR studies. 4,5-Dihydrogeldanamycin (CAS 150270-08-9) resolves this with verified structural identity at the saturated C4-C5 bond-the sole feature distinguishing it from geldanamycin. • Definitive substrate for Gel16 in vitro bioconversion assays and shunt product identification in S. hygroscopicus mutant strains. • Core scaffold for synthesizing 4,5-dihydro analogs of 17-AAG/17-DMAG with reduced hepatotoxicity in liver cell models. • Enables direct SAR comparison of Hsp90 binding kinetics and cytotoxicity profiles between saturated and oxidized ansamycin forms.

Molecular Formula C29H42N2O9
Molecular Weight 562.7 g/mol
CAS No. 150270-08-9
Cat. No. B136294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dihydrogeldanamycin
CAS150270-08-9
Synonyms17-(dimethylaminoethylamino)-17-demethoxy-geldanamycin
17-(dimethylaminoethylamino)-17-demethoxygeldanamycin
17-desmethoxy-17-n,n-dimethylaminoethylamino-geldanamycin
17-dimethylaminoethylamino-17-demethoxy-geldanamycin
17-DMAG
17DMAG
alvespimycin
KOS 1022
KOS-1022
KOS1022
NSC 707545
NSC707545
Molecular FormulaC29H42N2O9
Molecular Weight562.7 g/mol
Structural Identifiers
SMILESCC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC
InChIInChI=1S/C29H42N2O9/c1-15-11-19-25(34)20(14-21(32)27(19)39-7)31-28(35)16(2)9-8-10-22(37-5)26(40-29(30)36)18(4)13-17(3)24(33)23(12-15)38-6/h9,13-15,17,22-24,26,33H,8,10-12H2,1-7H3,(H2,30,36)(H,31,35)/b16-9+,18-13+/t15-,17+,22+,23+,24-,26+/m1/s1
InChIKeyJRZJKWGQFNTSRN-UTWVXPODSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble

4,5-Dihydrogeldanamycin Procurement Guide


4,5-Dihydrogeldanamycin (CAS 150270-08-9) is a hydrogenated derivative of the benzoquinone ansamycin antibiotic geldanamycin [1]. It serves as both a key biosynthetic intermediate in the production of the natural product geldanamycin and a core scaffold for the development of geldanamycin-based Hsp90 inhibitors [2]. As a first-generation Hsp90 inhibitor precursor, it binds to the ATP-binding pocket in the N-terminal domain of Hsp90, disrupting its chaperone function and leading to the proteasomal degradation of client oncoproteins such as Her-2, EGFR, Akt, and Raf-1 [3].

4,5-Dihydrogeldanamycin: Substitution Limitations


Procurement decisions within the geldanamycin class require precise specification, as key structural modifications yield vastly different pharmacological, physicochemical, and biosynthetic properties. 4,5-Dihydrogeldanamycin is the immediate biosynthetic precursor to geldanamycin, possessing a saturated C4-C5 bond that is absent in the parent compound [1]. This single chemical reduction fundamentally alters its role: it is not a mature therapeutic like its clinical-stage analogs 17-AAG (Tanespimycin) or 17-DMAG (Alvespimycin), but rather a vital research tool for biosynthetic pathway studies and an early-stage scaffold for semi-synthesis. Furthermore, the compound exhibits a distinct solubility and cytotoxicity profile compared to its oxidized product, geldanamycin [2]. Consequently, substituting 4,5-dihydrogeldanamycin with a more clinically advanced analog or the parent compound would invalidate experiments focused on biosynthesis, structure-activity relationship (SAR) studies of the C4-C5 double bond, or the development of novel derivatives with potentially reduced toxicity.

4,5-Dihydrogeldanamycin Comparative Evidence


Improved Water Solubility

The 4,5-dihydrogeldanamycin scaffold demonstrates increased water solubility relative to its parent compound, geldanamycin. This is a critical physicochemical advantage, as the notoriously poor aqueous solubility of geldanamycin is a primary driver of its formulation challenges and hepatotoxicity [1]. While the exact fold-increase for 4,5-dihydrogeldanamycin alone is not specified, a derivative (19-[(1'S,4'R)-4'-hydroxy-1'-methoxy-2'-oxopentyl]-4,5-dihydrogeldanamycin) was reported to show 'increased water solubility' compared to its geldanamycin counterpart [1].

Natural Product Chemistry Drug Formulation Physicochemical Properties

Reduced HepG2 Cytotoxicity

Modification of the geldanamycin core to a 4,5-dihydro form is associated with a significant reduction in acute cytotoxicity. A derivative of 4,5-dihydrogeldanamycin (compound 2) exhibited 'decreased cytotoxicity against HepG2 cells' when directly compared to its geldanamycin analog (compound 1) [1]. This finding supports the hypothesis that saturation of the C4-C5 double bond is a viable strategy to mitigate the dose-limiting hepatotoxicity that has plagued the clinical development of geldanamycin and several of its analogs [2].

Cancer Biology Toxicology Hepatotoxicity

Key Biosynthetic Intermediate Role

4,5-Dihydrogeldanamycin is not merely a derivative; it is the direct precursor to geldanamycin in the biosynthetic pathway of Streptomyces hygroscopicus, with the final step being the Gel16 cytochrome P450-catalyzed formation of the C4-C5 double bond [1]. This has been exploited synthetically: the compound is prepared by catalytic hydrogenation of geldanamycin, and conversely, it serves as a substrate for the semi-synthesis of 4,5-dihydro analogs of clinical candidates like 17-AAG [2][3]. This unique position in the biosynthetic and synthetic pathway makes it an indispensable tool for generating novel analogs and studying post-PKS tailoring enzymes.

Biosynthetic Engineering Semi-Synthesis Medicinal Chemistry

R&D Applications of 4,5-Dihydrogeldanamycin


Biosynthetic Pathway Studies

4,5-Dihydrogeldanamycin is the definitive substrate for studying the terminal steps of geldanamycin biosynthesis. Researchers investigating the function and mechanism of the cytochrome P450 enzyme Gel16, which catalyzes the C4-C5 double bond formation, require this exact compound as a starting material for in vitro bioconversion assays [1]. Furthermore, it is an essential analytical standard for identifying pathway intermediates and shunt products in genetically engineered strains of S. hygroscopicus [1].

Semi-Synthetic Derivatization for Lower Toxicity

For medicinal chemistry programs focused on overcoming the hepatotoxicity of geldanamycin analogs, 4,5-dihydrogeldanamycin is a critical scaffold. Evidence shows that this scaffold can be further functionalized to create novel derivatives with demonstrably reduced cytotoxicity in liver cell models [1]. It is the appropriate starting material for generating and testing libraries of 4,5-dihydro analogs of clinical candidates like 17-AAG and 17-DMAG, as outlined in patents for their synthesis [2].

C4-C5 Double Bond SAR Studies

The saturated C4-C5 bond is the only structural feature that distinguishes 4,5-dihydrogeldanamycin from geldanamycin. This compound is therefore an essential tool for SAR studies aimed at decoupling Hsp90 inhibition from hepatotoxicity. By directly comparing the activity, binding kinetics, and toxicity profiles of 4,5-dihydrogeldanamycin with geldanamycin and its oxidized derivatives, researchers can definitively map the contribution of this single functional group to the overall pharmacological and toxicological profile of the compound class.

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